瘦菌素 A

描述

Leptomycin A is closely related to Leptomycin B, both of which are produced by Streptomyces bacteria. These compounds have attracted attention for their unique structures and biological activities, particularly in inhibiting nuclear export.

Synthesis Analysis

The synthesis of Leptomycin B, closely related to Leptomycin A, involves complex organic chemistry techniques. The synthesis of members of the leptomycin family, including Leptomycin A, has been a subject of extensive research due to their intricate structures and potent biological activities (Kalesse & Christmann, 2002).

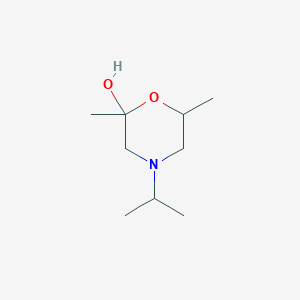

Molecular Structure Analysis

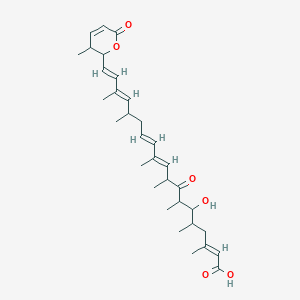

The molecular structure of leptomycins is characterized by unsaturated, branched-chain fatty acids with delta-lactone rings. This unique structure is a key factor in their biological activity. Detailed structural analysis of Leptomycin B provides insights into the leptomycin family's stereochemistry (Kobayashi et al., 1998).

Chemical Reactions and Properties

Leptomycin B, and by extension Leptomycin A, inactivates CRM1/exportin 1 by covalent modification. This action is critical in their role as nuclear export inhibitors (Kudo et al., 1999).

Physical Properties Analysis

Leptomycins A and B have similar physicochemical properties, as indicated by their molecular formulae and HPLC profiles. These properties include their solubility and stability under different conditions (Hamamoto et al., 1983).

Chemical Properties Analysis

The chemical properties of leptomycins, including their reactivity and interactions with biological molecules, are closely tied to their structure. Their ability to bind covalently to specific proteins via their alpha, beta-unsaturated delta-lactone is a key aspect of their mechanism of action (Kudo et al., 1999).

科学研究应用

抗真菌和抗肿瘤活性: 它抑制真核细胞中的核质转运,有助于其抗真菌和抗肿瘤特性 (Xie et al., 2008)。

癌症治疗: 瘦菌素 B,一种相关化合物,可以在癌细胞中诱导 p53 独立的细胞凋亡,表明在癌症治疗中具有潜在用途 (Ch & Ramakrishna, 2013)。此外,当与其他治疗方法结合使用时,它已显示出增强对人肺癌细胞治疗效果的功效 (Cromie & Gao, 2015)。

基因表达和细胞生长: 瘦菌素 B 靶向 crm1 基因,该基因对于酵母中的染色体结构、基因表达和细胞生长至关重要 (Nishi et al., 1994)。

抑制细胞分裂和核酸合成: 它有可能通过抑制某些酵母物种中的细胞分裂和核酸合成来影响核分裂 (Hamamoto et al., 1985)。

致敏耐药癌细胞: 将瘦菌素 B 与其他药物结合使用可以使耐药肺癌细胞致敏,增强化疗效果 (Lu et al., 2012)。

癌症治疗中的分子机制: 它影响蛋白质磷酸酶 2A,影响像细胞周期蛋白 D1 这样的基因的转录,在肿瘤学研究中至关重要 (Tsuchiya et al., 2007)。

病毒感染研究: 瘦菌素 B 影响单纯疱疹病毒的复制和耐药性,对病毒学和传染病有影响 (Murata et al., 2001)。

安全和危害

未来方向

XPO1, the target of Leptomycin A, is frequently overexpressed and/or mutated in human cancers and functions as an oncogenic driver . Therefore, suppression of XPO1-mediated nuclear export, such as by Leptomycin A, presents a unique therapeutic strategy . Future research directions could include the development of various XPO1 inhibitors and clinical trials of these compounds .

属性

IUPAC Name |

(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16+,23-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECBVZBMGUAZDL-DLWOFZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leptomycin A | |

CAS RN |

87081-36-5 | |

| Record name | Leptomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087081365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptomycin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)